Substance P(1-4)

Description

BenchChem offers high-quality Substance P(1-4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P(1-4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

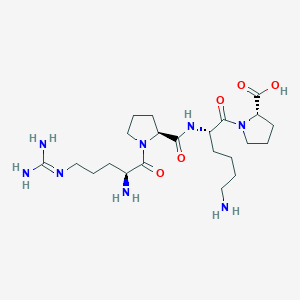

Molecular Formula |

C22H40N8O5 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

VTGZBKFUTINRBR-QAETUUGQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Substance P(1-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P, has emerged as a molecule with distinct biological activities that differentiate it from its parent peptide. While Substance P is a well-known agonist of neurokinin receptors, Substance P(1-4) has been identified as a potent antagonist at these receptors, exhibiting unique inhibitory functions, particularly in hematopoietic systems. This guide provides a comprehensive overview of the current understanding of the mechanism of action of Substance P(1-4), focusing on its receptor interactions, signaling pathways, and cellular effects. It consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways.

Introduction

Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that belongs to the tachykinin family of neuropeptides. It is a potent agonist for neurokinin receptors (NK-R), with a primary affinity for the NK-1 receptor, and is involved in a wide range of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1]

Substance P(1-4) (Arg-Pro-Lys-Pro) is an N-terminal fragment of Substance P, produced through the metabolic breakdown of the full-length peptide.[2] Unlike its parent molecule, Substance P(1-4) has been characterized as a potent neurokinin receptor antagonist.[3] Its most notable described function is the regulation of hematopoiesis, where it inhibits the formation of endogenous erythroid colonies (EEC).[3] This inhibitory action is particularly interesting as it appears to be independent of the classical NK-1 and NK-2 receptors, suggesting a novel mechanism of action.

Receptor Interaction and Binding

The precise receptor through which Substance P(1-4) exerts its biological effects remains to be definitively identified. While it is classified as a neurokinin receptor antagonist, studies have shown that its inhibitory effects on erythroid progenitors are not reversed by antagonists of NK-1R and NK-2R, indicating that it does not act through these classical Substance P receptors.[4]

One study on human pituitary SP receptors found that the fragment SP(1-4) was poorly bound by the receptor, with a dissociation constant (Kd) greater than 10⁻⁶ mol/L.[5] This further supports the hypothesis that SP(1-4) may interact with a yet-to-be-identified receptor or a subtype of neurokinin receptor that is distinct from the well-characterized NK-1R.

Table 1: Binding Affinities of Substance P and its Fragments to the Human Pituitary Substance P Receptor [5]

| Ligand | Dissociation Constant (Kd) (mol/L) |

| Substance P | 1.76 x 10⁻⁸ |

| [D-Tyr⁰]SP | 3.53 x 10⁻⁸ |

| [D-Tyr⁰,Nor,Leu¹¹]SP | 1.93 x 10⁻⁸ |

| SP-(3-11) | 9.24 x 10⁻⁸ |

| SP-(7-10) | 2.86 x 10⁻⁷ |

| SP-(5-8) | > 10⁻⁶ |

| SP-(1-4) | > 10⁻⁶ |

Signaling Pathways

The signaling mechanism of Substance P(1-4) exhibits a clear example of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. While the full-length Substance P peptide activates both the inositol trisphosphate/diacylglycerol (IP3/DAG) and the cyclic adenosine monophosphate (cAMP) pathways, N-terminal fragments like Substance P(1-4) demonstrate a distinct signaling profile.[2]

Studies have shown that N-terminal metabolites of Substance P retain the ability to increase intracellular calcium concentrations ([Ca²⁺]i) but lose the capacity to stimulate cAMP production.[2] This suggests that Substance P(1-4) likely initiates a signaling cascade that is dependent on calcium mobilization from intracellular stores, while being uncoupled from the adenylyl cyclase pathway.

Proposed Signaling Pathway for Substance P(1-4)

The following diagram illustrates the proposed biased signaling mechanism of Substance P(1-4) in contrast to the full-length Substance P.

Caption: Contrasting signaling pathways of Substance P and Substance P(1-4).

Cellular Effects

The primary and most well-documented cellular effect of Substance P(1-4) is its potent inhibition of hematopoietic progenitor cell proliferation and differentiation.

Inhibition of Erythroid Colony Formation

In studies on bone marrow mononuclear cells from patients with polycythemia vera (PV), Substance P(1-4) demonstrated a significant in vitro inhibitory effect on the formation of endogenous erythroid colonies (EEC). This inhibition was observed at physiological concentrations (10⁻⁸ M).[4]

Table 2: Effects of Substance P(1-4) on Erythroid Progenitors in Polycythemia Vera [3]

| Concentration Range | Cell Type | Effect | Quantitative Measure |

| 0.1 nM - 1 µM | PV bone marrow cultures | Inhibition of EEC formation | - |

| 0.1 nM - 1 µM | PV CD36+/GpA- cells | Decrease in erythroid colony numbers | 47% decrease |

| 0.1 nM - 1 µM | PV CD36+/GpA- cells | Inhibition of proliferation | 30% inhibition |

| 10 nM | PV CD36+/GpA- cells | Increase in cell death | 27.3% increase |

These findings highlight the potential of Substance P(1-4) as a regulator of erythropoiesis, particularly in pathological conditions characterized by excessive red blood cell production.

Experimental Protocols

Hematopoietic Progenitor Cell Culture for EEC Assay

This protocol is a general guideline for the culture of bone marrow mononuclear cells to assess the effect of Substance P(1-4) on endogenous erythroid colony formation.

Materials:

-

Bone marrow aspirate

-

Ficoll-Paque PLUS

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Methylcellulose-based medium (e.g., MethoCult™) without erythropoietin (EPO)

-

Substance P(1-4) stock solution

-

35 mm culture dishes

Procedure:

-

Isolate bone marrow mononuclear cells (BMMCs) from the aspirate using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated BMMCs twice with IMDM.

-

Resuspend the cells in IMDM supplemented with 2% FBS.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Prepare the plating mixture by adding BMMCs to the methylcellulose-based medium at a final concentration of 1 x 10⁵ cells/mL.

-

Add Substance P(1-4) to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control.

-

Vortex the tubes to ensure thorough mixing.

-

Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂.

-

After 14 days of incubation, score the number of endogenous erythroid colonies (burst-forming unit-erythroid, BFU-E) under an inverted microscope.

Measurement of Intracellular Calcium Flux

This protocol describes a method for measuring changes in intracellular calcium concentration in response to Substance P(1-4) using a fluorescent calcium indicator.

Materials:

-

Target cells (e.g., hematopoietic progenitor cells, cell lines)

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Probenecid (optional, to prevent dye extrusion)

-

Substance P(1-4)

-

Ionomycin (positive control)

-

EGTA (for chelation of extracellular calcium)

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Seed the target cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare the dye loading solution by diluting Fura-2 AM or Fluo-4 AM in HBSS containing Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add HBSS (with or without Ca²⁺ and Mg²⁺, depending on the experimental design) to the wells. If using, add probenecid to the final buffer.

-

Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.

-

Establish a baseline fluorescence reading for each well.

-

Add Substance P(1-4) at various concentrations to the wells using the instrument's injection system.

-

Record the fluorescence intensity over time. For Fura-2 AM, record the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4 AM, use excitation at ~490 nm and emission at ~520 nm.

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax), followed by EGTA to obtain the minimum fluorescence signal (Fmin) for calibration purposes.

-

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to the baseline to determine the intracellular calcium response.

Caption: A typical workflow for a fluorescent-based intracellular calcium flux assay.

Conclusion and Future Directions

Substance P(1-4) represents a fascinating example of how proteolytic processing of a neuropeptide can generate a fragment with distinct and even opposing biological activities. Its role as a neurokinin receptor antagonist and its inhibitory effects on erythropoiesis, independent of NK-1 and NK-2 receptors, point towards a novel signaling pathway. The discovery of its biased signaling, leading to intracellular calcium mobilization without affecting cAMP levels, provides a crucial piece of the puzzle.

However, significant questions remain. The primary target receptor for Substance P(1-4) is yet to be identified. Unraveling the identity of this receptor will be a critical step in fully understanding its mechanism of action. Furthermore, the downstream effectors of the calcium signal initiated by Substance P(1-4) need to be elucidated to connect the initial signaling event to the observed cellular responses of proliferation inhibition and increased cell death in hematopoietic progenitors.

Future research should focus on:

-

Receptor deorphanization studies to identify the specific receptor for Substance P(1-4).

-

Detailed signaling pathway analysis to map the downstream targets of the calcium signal.

-

In vivo studies to confirm the physiological relevance of Substance P(1-4) in regulating hematopoiesis and other potential biological processes.

A deeper understanding of the mechanism of action of Substance P(1-4) could open up new therapeutic avenues for the treatment of myeloproliferative disorders and other conditions where targeted inhibition of cell proliferation is desired.

References

- 1. ashpublications.org [ashpublications.org]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P(1-4): A Technical Guide to its Function as a Neurokinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathophysiological processes including pain transmission, inflammation, and emesis. While the full-length peptide acts as a potent agonist, there is growing evidence that N-terminal fragments of Substance P can exhibit antagonistic properties at neurokinin receptors. This technical guide focuses on the N-terminal tetrapeptide fragment, Substance P(1-4) (SP(1-4)), and its role as a neurokinin receptor antagonist. We will delve into the available data on its binding affinity, its mechanism of action, and the experimental protocols used to characterize its function. This document aims to provide a comprehensive resource for researchers investigating the therapeutic potential of SP(1-4) and related peptidomimetics.

Introduction to Substance P and Neurokinin Receptors

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1] Its biological effects are primarily mediated through the NK1 receptor, though it can also interact with lower affinity with NK2 and NK3 receptors.[2] The NK1 receptor is a class A G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq/11.[3] This coupling activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.[3][4]

Substance P(1-4) as a Neurokinin Receptor Antagonist

While the C-terminal region of Substance P is crucial for receptor activation, N-terminal fragments have been observed to possess distinct biological activities, including antagonism of NK1 receptor-mediated effects.[5][6] Substance P(1-4), with the sequence Arg-Pro-Lys-Pro, is a naturally occurring metabolite of the parent peptide.[7]

Mechanism of Action

The precise mechanism by which Substance P(1-4) exerts its antagonistic effects is still under investigation and appears to be more complex than simple competitive binding at the orthosteric site for Substance P. Studies on N-terminal fragments like SP(1-7) have shown that they can inhibit SP-induced behavioral responses, suggesting an antagonistic interaction at the NK1 receptor.[5] However, these fragments often do not compete effectively with radiolabeled Substance P in binding assays, indicating a low affinity for the receptor in its agonist-binding conformation.[8]

Interestingly, some N-terminal fragments have been shown to induce NK1 receptor internalization, a process typically associated with agonist binding.[8] This suggests that these fragments may bind to a different conformation of the receptor or to an allosteric site, thereby modulating the receptor's response to the full-length agonist without directly competing for the same binding pocket. One study noted that N-terminal fragments of SP were inactive in stimulating downstream signaling pathways like cAMP accumulation, further supporting a non-agonistic role.[7]

Data Presentation: Binding Affinity and Functional Antagonism

| Compound | Receptor | Assay Type | Species | Value | Reference |

| Substance P | NK1 | Radioligand Binding (IC50) | Rat | 11.8 nM | [8] |

| SP(1-7) | NK1 | Radioligand Binding (Displacement) | Rat | No displacement up to 10 µM | [8] |

| SP(1-7) | NK1 | Behavioral Assay (in vivo antagonism) | Mouse | Effective at 1.0-4.0 pmol | [5] |

| SP(1-4) | NK-R | Functional Assay (Inhibition of EEC formation) | Human | 0.1 nM - 1 µM | [9] |

EEC: Endogenous Erythroid Colony

Experimental Protocols

The characterization of Substance P(1-4) as a neurokinin receptor antagonist involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the ability of a test compound (e.g., SP(1-4)) to compete with a radiolabeled ligand for binding to the neurokinin receptor.

Objective: To determine the binding affinity (Ki) of Substance P(1-4) for the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled NK1 receptor ligand (e.g., [3H]Substance P or a high-affinity antagonist).

-

Unlabeled Substance P (for defining non-specific binding).

-

Substance P(1-4) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the assay buffer.

-

Add increasing concentrations of unlabeled Substance P(1-4) to compete for binding.

-

A set of tubes containing the radioligand and a high concentration of unlabeled Substance P is used to determine non-specific binding.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of SP(1-4) by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SP(1-4) concentration to determine the IC50 value (the concentration of SP(1-4) that inhibits 50% of the specific binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To assess the functional antagonism of Substance P(1-4) against Substance P-induced calcium release.

Materials:

-

Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG astrocytoma cells or transfected HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Substance P (agonist).

-

Substance P(1-4) (antagonist).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Protocol:

-

Culture the cells in appropriate multi-well plates.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Pre-incubate the cells with varying concentrations of Substance P(1-4) for a defined period.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of Substance P to stimulate the cells and record the change in fluorescence over time.

-

Analyze the data to determine the extent to which Substance P(1-4) inhibits the Substance P-induced calcium signal.

-

Calculate the IC50 value for the antagonistic effect of Substance P(1-4).

Visualizations

Signaling Pathway Diagram

Caption: NK1 Receptor signaling pathway and the antagonistic action of Substance P(1-4).

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing Substance P(1-4) as an NK1 antagonist.

Conclusion

Substance P(1-4) represents an intriguing endogenous peptide with potential as a neurokinin receptor antagonist. While its precise mechanism of action and high-resolution quantitative binding data require further elucidation, the existing evidence points towards a modulatory role at the NK1 receptor that is distinct from classical competitive antagonism. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the pharmacological properties of SP(1-4) and its potential as a lead compound for the development of novel therapeutics targeting the neurokinin system. Future studies should focus on obtaining definitive binding affinity values and exploring the potential for allosteric modulation of the NK1 receptor by this and other N-terminal Substance P fragments.

References

- 1. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 4. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. N-terminal substance P fragments inhibit the spinally induced, NK 1 receptor mediated behavioural responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Substance P(1-4): A Modulator of Erythroid Progenitor Proliferation and Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropoiesis, the process of red blood cell production, is a tightly regulated sequence of events involving the proliferation and differentiation of hematopoietic stem and progenitor cells. Substance P (SP), a neuropeptide of the tachykinin family, and its N-terminal fragment, Substance P(1-4) [SP(1-4)], have emerged as regulators of normal and pathological hematopoiesis.[1][2] This technical guide delves into the effects of SP(1-4) on erythroid colony formation, with a particular focus on its inhibitory role in the context of erythropoietin-independent growth, a hallmark of myeloproliferative neoplasms like polycythemia vera (PV).[1] We will explore the quantitative effects, experimental methodologies, and underlying signaling pathways associated with SP(1-4)'s influence on erythroid progenitors.

Quantitative Effects of Substance P(1-4) on Erythroid Colony Formation

The primary impact of Substance P(1-4) on erythroid progenitors, particularly in the context of polycythemia vera, is inhibitory. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of Substance P(1-4) on Endogenous Erythroid Colony (EEC) Formation in Polycythemia Vera Bone Marrow Cultures [3]

| Treatment Concentration | Inhibition of EEC Formation |

| 0.1 nM - 1 µM | Up to 47% decrease in erythroid colony numbers |

Table 2: Effect of Substance P(1-4) on Purified CD36+/GpA- Erythroid Progenitors from Polycythemia Vera Patients [3]

| Treatment Concentration | Effect on Proliferation | Effect on Cell Death |

| 0.1 nM - 1 µM | ~30% inhibition | 27.3% increase |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for reproducing and building upon the existing research. The following protocols are based on the key experiments investigating the effects of SP(1-4) on erythroid colony formation.

Isolation of Bone Marrow Mononuclear Cells (BMMCs) and CD36+ Erythroid Progenitors

-

Objective: To obtain a purified population of early erythroid progenitors for in vitro assays.

-

Methodology:

-

Bone marrow aspirates are subjected to density gradient centrifugation (e.g., using Ficoll-Paque) to isolate bone marrow mononuclear cells (BMMCs).

-

For purification of erythroid progenitors, BMMCs are incubated with anti-CD36 magnetic microbeads.

-

The cell suspension is then passed through a magnetic separation column, and the retained CD36+ cells are collected.

-

The purity of the isolated CD36+ population is typically assessed by flow cytometry.

-

Endogenous Erythroid Colony (EEC) Forming Assay

-

Objective: To assess the erythropoietin-independent formation of erythroid colonies, a characteristic feature of polycythemia vera.

-

Methodology:

-

Isolated BMMCs or purified CD36+ cells are cultured in a semi-solid medium, such as methylcellulose (e.g., MethoCult).[4]

-

The culture medium is supplemented with fetal bovine serum, bovine serum albumin, and other necessary nutrients, but critically, without the addition of exogenous erythropoietin (EPO) .[1]

-

Substance P(1-4) is added to the cultures at the desired concentrations (e.g., 0.1 nM to 1 µM).[3]

-

The cultures are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO2.

-

Erythroid colonies (Burst-Forming Unit-Erythroid or BFU-E type) are identified by their characteristic morphology and hemoglobinization (red color) and counted using an inverted microscope.[5][6]

-

Cell Proliferation and Viability Assays

-

Objective: To quantify the effect of SP(1-4) on the proliferation and survival of erythroid progenitors.

-

Methodology:

-

Purified CD36+ cells are cultured in a liquid medium in the presence or absence of SP(1-4) at various concentrations.

-

Proliferation: Cell proliferation can be measured using various standard assays, such as the incorporation of tritiated thymidine ([³H]-thymidine) or colorimetric assays like MTT or WST-1.

-

Viability/Apoptosis: Cell viability is assessed using methods like Trypan Blue exclusion. To specifically quantify apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly employed. An increase in the percentage of Annexin V-positive cells indicates an induction of apoptosis.[3]

-

Signaling Pathways and Experimental Workflows

The inhibitory effects of Substance P(1-4) on erythroid progenitors are mediated by specific signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and the experimental workflow.

Caption: Proposed signaling pathway for Substance P(1-4) in PV erythroid progenitors.

References

- 1. Inhibitory effect of the substance P and its derivative on erythropoietin-independent growth of erythroid progenitors in polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HIF1α synergizes with glucocorticoids to promote BFU-E progenitor self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization, regulation and targeting of erythroid progenitors in normal and disordered human erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production and Regulation of Substance P(1-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. Its biological activity is not solely confined to the full-length peptide but is also modulated by its various metabolites. Among these, the N-terminal fragment Substance P(1-4) has garnered increasing interest. This technical guide provides an in-depth exploration of the endogenous production and regulation of Substance P(1-4). It details the enzymatic pathways responsible for its generation, summarizes quantitative data on its production, outlines comprehensive experimental protocols for its study, and visualizes the key processes through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Substance P and its Metabolism

Substance P is a member of the tachykinin family of neuropeptides and is encoded by the TAC1 gene.[1] It is synthesized as a larger precursor protein, preprotachykinin-A, which undergoes post-translational processing to yield the mature 11-amino-acid peptide. The biological effects of Substance P are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1]

The regulation of Substance P signaling is intricately controlled not only at the level of its synthesis and release but also through its metabolic degradation. Proteolytic processing of Substance P by various enzymes leads to the formation of several smaller fragments, each with potentially distinct biological activities. This enzymatic cleavage can terminate or alter the signaling of the parent peptide.

Endogenous Production of Substance P(1-4)

Substance P(1-4) is the N-terminal tetrapeptide fragment of Substance P, with the amino acid sequence Arg-Pro-Lys-Pro. Its endogenous production is a result of the enzymatic cleavage of the full-length Substance P molecule.

Enzymatic Pathways

The generation of Substance P(1-4) is attributed to the action of several proteases, primarily belonging to the metalloprotease and serine protease families.[2] While the precise, singular enzyme responsible for the specific cleavage between Proline at position 4 and Glutamine at position 5 has not been definitively identified in all tissues, evidence points to the involvement of enzymes such as:

-

Angiotensin-Converting Enzyme (ACE): ACE is known to be involved in the metabolism of various neuropeptides, including Substance P.[3][4] It can cleave Substance P at multiple sites, potentially contributing to the generation of N-terminal fragments.

-

Neprilysin (NEP; also known as neutral endopeptidase 24.11): NEP is another key metalloprotease implicated in the degradation of Substance P.[3][4] Its activity can lead to the formation of various fragments, including those containing the N-terminus.

-

Other Metalloproteases: The inhibition of Substance P degradation by broad-spectrum metalloprotease inhibitors suggests the involvement of other, less characterized enzymes in its metabolism.[3]

The proteolytic processing of Substance P is a complex process, and the profile of generated fragments, including Substance P(1-4), can vary depending on the tissue and the specific enzymatic milieu present.

Regulation of Substance P(1-4) Production

The endogenous levels of Substance P(1-4) are tightly regulated by controlling the activity of the enzymes responsible for its production and the availability of its substrate, Substance P.

Regulation of Protease Activity

The activity of metalloproteases like ACE and NEP can be modulated by various factors, including:

-

Endogenous inhibitors and activators: The local tissue environment contains numerous factors that can influence enzyme activity.

-

Pharmacological agents: Specific inhibitors of ACE (e.g., captopril) and NEP (e.g., phosphoramidon) can be used to experimentally manipulate the metabolism of Substance P and, consequently, the production of its fragments.[4]

-

Gene expression and protein trafficking: The expression levels and subcellular localization of these proteases are critical determinants of their overall activity.

Regulation of Substance P Availability

The concentration of Substance P available for enzymatic processing is regulated by:

-

Synthesis and release: The transcription of the TAC1 gene and the subsequent release of Substance P from neurons and other cells are key regulatory points.

-

Receptor binding and internalization: Binding of Substance P to its NK1 receptor can lead to internalization of the receptor-ligand complex, which can influence the extracellular concentration of the peptide.[1]

Quantitative Data on Substance P(1-4) Production

Quantitative data on the in vivo concentrations of Substance P(1-4) are scarce. However, in vitro studies have provided insights into its production by different cell types.

| Cell Type | Substance P(1-4) Production (pmol/mL) | Experimental Condition | Reference |

| Fibroblasts | ~150 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |

| Coronary Artery Endothelial Cells (CAECs) | ~100 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |

| Peritoneal Macrophages (PMs) | ~50 | Incubation with 1,500 pmol/mL of Substance P for 1 hour | [3] |

Table 1: In Vitro Production of Substance P(1-4) by Different Cell Types. This table summarizes the amount of Substance P(1-4) produced by murine fibroblasts, coronary artery endothelial cells, and peritoneal macrophages after a one-hour incubation with a high concentration of Substance P. Data are approximate values derived from the graphical representation in the cited source.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of Substance P(1-4) from biological samples.

Neuropeptide Extraction from Tissue

This protocol is adapted from established methods for neuropeptide extraction from brain tissue.[5][6]

Objective: To extract Substance P and its fragments, including Substance P(1-4), from tissue samples while minimizing enzymatic degradation.

Materials:

-

Frozen tissue sample

-

Homogenization buffer: 1 M acetic acid or 0.1% trifluoroacetic acid (TFA) in water[2]

-

Dounce homogenizer or sonicator

-

Centrifuge (capable of 16,000 x g and 4°C)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

SPE activation solution: 50% acetonitrile / 50% 0.1% formic acid in water

-

SPE equilibration and wash solution: 0.1% formic acid in water

-

SPE elution solution: 50% acetonitrile / 50% 0.1% formic acid in water

-

Vacuum manifold for SPE

-

Lyophilizer or vacuum concentrator

Procedure:

-

Weigh the frozen tissue sample.

-

Add 10 volumes of ice-cold homogenization buffer (e.g., 1 mL for 100 mg of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer or sonicator until a uniform suspension is achieved.

-

Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted peptides.

-

Solid-Phase Extraction (for sample cleanup and concentration): a. Activate a C18 SPE cartridge by passing 1 mL of activation solution. b. Equilibrate the cartridge with 1 mL of equilibration solution. c. Load the supernatant onto the cartridge. d. Wash the cartridge with 1 mL of wash solution to remove salts and other hydrophilic impurities. e. Elute the peptides with 1 mL of elution solution.

-

Dry the eluted sample using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Quantification of Substance P(1-4) by LC-MS/MS

This protocol outlines the general steps for quantifying Substance P(1-4) using liquid chromatography-tandem mass spectrometry.[3][7]

Objective: To accurately and sensitively quantify the concentration of Substance P(1-4) in a prepared biological sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

Reconstituted peptide extract (from section 5.1)

-

Substance P(1-4) synthetic standard

-

Stable isotope-labeled internal standard for Substance P(1-4) (recommended for accurate quantification)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

C18 analytical column (e.g., 150 x 2.0 mm, 5 µm particle size)[3]

Procedure:

-

Method Development: a. Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) by infusing the Substance P(1-4) standard. b. Perform a product ion scan to identify the most intense and specific fragment ions of Substance P(1-4) for Multiple Reaction Monitoring (MRM). c. Develop a chromatographic gradient to achieve good separation of Substance P(1-4) from other sample components. A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.

-

Sample Analysis: a. Prepare a calibration curve using the synthetic Substance P(1-4) standard at a range of concentrations relevant to the expected sample concentrations. b. Add a known amount of the internal standard to all samples and calibration standards. c. Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Data Analysis: a. Integrate the peak areas for the MRM transitions of both the endogenous Substance P(1-4) and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. d. Determine the concentration of Substance P(1-4) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Overview of Substance P synthesis and metabolism.

Caption: Experimental workflow for SP(1-4) extraction and quantification.

Conclusion

The endogenous production of Substance P(1-4) is a critical aspect of the overall regulation of tachykinin signaling. Generated through the proteolytic cleavage of Substance P by metalloproteases such as ACE and NEP, its levels are governed by the activity of these enzymes and the availability of the parent peptide. While in vivo quantitative data remains an area for further investigation, in vitro studies have begun to elucidate its production by various cell types. The experimental protocols detailed in this guide provide a robust framework for the accurate quantification of Substance P(1-4), which will be essential for further exploring its physiological and pathological roles. A deeper understanding of the production and regulation of this N-terminal fragment will undoubtedly open new avenues for therapeutic intervention in conditions where Substance P signaling is dysregulated.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

Substance P(1-4) Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, is a well-characterized mediator of pain, inflammation, and various physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). However, the metabolic processing of Substance P yields smaller fragments with distinct biological activities. This guide focuses on the N-terminal fragment, Substance P(1-4) (SP(1-4)), and elucidates its signaling pathways, which diverge significantly from the parent peptide. While full-length Substance P acts as a potent agonist at NK1R, current evidence suggests that SP(1-4) functions as an antagonist or a modulator with unique inhibitory functions, particularly in hematopoiesis, through mechanisms that may be independent of classical neurokinin receptors. This document provides a comprehensive overview of the available data, experimental methodologies, and the current understanding of SP(1-4) signaling.

Introduction to Substance P and its Metabolism

Substance P is a member of the tachykinin family of neuropeptides, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed in the central and peripheral nervous systems and exerts its effects by binding to G protein-coupled receptors (GPCRs), with a high affinity for the NK1R.[2] Upon binding, Substance P typically activates Gαq and Gαs proteins, leading to the mobilization of intracellular calcium and the production of cyclic AMP (cAMP), respectively.[2][3]

Substance P is subject to enzymatic degradation in vivo, producing various N-terminal and C-terminal fragments.[4] One of the major N-terminal metabolites is Substance P(1-4), consisting of the first four amino acids: Arg-Pro-Lys-Pro.[4] Accumulating evidence indicates that this fragment is not merely an inactive degradation product but possesses its own biological activity, which is often contrary to that of the full-length peptide.[5][6]

Substance P(1-4) Signaling: A Divergence from the Parent Peptide

The signaling pathways initiated by SP(1-4) are distinct from those of full-length Substance P. While SP is a canonical agonist of NK1R, SP(1-4) is considered a neurokinin receptor (NK-R) antagonist and exhibits inhibitory functions in specific cellular contexts.[6]

Receptor Interaction

A critical finding is that the inhibitory effects of SP(1-4) on hematopoietic progenitors are not mediated by the same neurokinin receptors as Substance P. Specifically, antagonists for NK1R and NK2R, which block the inhibitory effects of SP on these cells, do not abrogate the inhibition caused by SP(1-4).[6] This strongly suggests that SP(1-4) may act through a different, as-yet-unidentified receptor, or through a non-receptor-mediated mechanism in this context.

Second Messenger Pathways

Consistent with its divergent receptor activity, SP(1-4) does not appear to engage the classical second messenger pathways associated with full-length Substance P.

-

Intracellular Calcium ([Ca2+]): In contrast to the potent calcium mobilization induced by SP, studies have shown that the N-terminal fragment SP(1-4) does not induce an increase in intracellular calcium in cells expressing the mouse NK1R.[4]

-

Cyclic AMP (cAMP): Full-length Substance P can stimulate cAMP accumulation. However, N-terminal metabolites of SP, including SP(1-4), are reported to lack the ability to increase cAMP.[3][4]

The lack of activation of these two key second messenger systems underscores the functional antagonism of SP(1-4) in the context of classical NK1R signaling.

Downstream Functional Effects

The most well-documented biological function of SP(1-4) is the negative regulation of hematopoiesis.

-

It has been shown to blunt the proliferation of primitive hematopoietic progenitors.[5]

-

In the context of polycythemia vera, SP(1-4) has a potent inhibitory effect on the erythropoietin-independent growth of erythroid progenitors, leading to an increase in cell death and inhibition of terminal differentiation.[6]

Data Presentation

The following tables summarize the available quantitative data for Substance P and Substance P(1-4) to facilitate comparison.

Table 1: Receptor Binding and Second Messenger Activation

| Ligand | Receptor | Binding Affinity (Ki) | EC50 for [Ca2+]i Increase | EC50 for cAMP Accumulation |

| Substance P | Human NK1R | High (Sub-nanomolar range) | ~3.16 nM (-log EC50: 8.5 M)[4] | ~15.8 nM (-log EC50: 7.8 M)[4] |

| Substance P(1-4) | NK1R | Data not available | No response detected[4] | No response detected[3][4] |

Table 2: Functional Antagonism/Inhibition

| Ligand | Assay | Concentration | Result |

| Substance P(1-4) | Inhibition of endogenous erythroid colony (EEC) formation in polycythemia vera bone marrow cultures | 0.1 nM - 1 µM | Decrease in erythroid colony numbers by 47% |

| Substance P(1-4) | Inhibition of proliferation of PV CD36+/GpA- cells | 0.1 nM - 1 µM | Inhibition of proliferation by 30% |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways for Substance P and the proposed antagonistic/alternative pathway for Substance P(1-4).

Caption: Agonist signaling pathway of full-length Substance P via the NK1 Receptor.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. karger.com [karger.com]

- 6. Inhibitory effect of the substance P and its derivative on erythropoietin-independent growth of erythroid progenitors in polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P(1-4): A Technical Guide to its Expression, Detection, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in pain transmission, inflammation, and cellular proliferation.[1][2][3] Its biological activity is not solely dictated by the full-length peptide but is also modulated by its various metabolic fragments. Among these, the N-terminal fragment Substance P(1-4) (SP(1-4)) has emerged as a molecule of interest due to its distinct biological activities, including the regulation of hematopoiesis and its potential role as a neurokinin receptor (NK-R) antagonist.[4] This technical guide provides a comprehensive overview of the current understanding of SP(1-4) expression, detailed experimental protocols for its analysis, and an exploration of its associated signaling pathways.

Quantitative Data on Substance P Metabolite Expression

The metabolism of Substance P in various cell types yields a range of N- and C-terminal fragments. While specific quantitative data for SP(1-4) is sparse in the literature, studies on SP metabolism in different cell lines provide valuable context for its relative abundance. Macrophages, endothelial cells, and fibroblasts are known to metabolize SP, with SP(5-11) being the most abundant metabolite, followed by other fragments including SP(1-4).[5][6][7][8]

| Cell Type | Substance P Metabolite | Relative Abundance | Reference |

| Macrophages | SP(5-11) | Most abundant | [5][6][8] |

| SP(1-4) | Detected | [5][6][8] | |

| SP(7-11) | Detected | [5][6][8] | |

| SP(6-11) | Detected | [5][6][8] | |

| SP(3-11) | Detected | [5][6][8] | |

| SP(8-11) | Detected | [5][6][8] | |

| Endothelial Cells | SP(5-11) | Most abundant | [5][6][8] |

| SP(1-4) | Detected | [5][6][8] | |

| SP(7-11) | Detected | [5][6][8] | |

| SP(6-11) | Detected | [5][6][8] | |

| SP(3-11) | Detected | [5][6][8] | |

| SP(8-11) | Detected | [5][6][8] | |

| Fibroblasts | SP(5-11) | Most abundant | [5][6][8] |

| SP(1-4) | Detected | [5][6][8] | |

| SP(7-11) | Detected | [5][6][8] | |

| SP(6-11) | Detected | [5][6][8] | |

| SP(3-11) | Detected | [5][6][8] | |

| SP(8-11) | Detected | [5][6][8] |

Experimental Protocols

The detection and quantification of Substance P and its fragments require specific and sensitive methodologies. Due to the susceptibility of SP to degradation by proteases, careful sample handling is critical.[9]

Sample Collection and Handling

To prevent the degradation of Substance P and its metabolites, it is imperative to add protease inhibitors to samples immediately after collection.

-

Protocol:

-

Collect biological fluids (e.g., plasma, saliva, tears) or tissue homogenates.

-

Immediately add a protease inhibitor cocktail, such as aprotinin (5 U/mL).[9]

-

For tissue samples, homogenization should be performed in a low pH buffer, such as 1 M acetic acid or trifluoroacetic acid (TFA), to inactivate endogenous proteases.[9]

-

Store samples at -70°C until analysis.[9]

-

Solid-Phase Extraction (SPE) for Sample Purification and Concentration

SPE is a common method for extracting and concentrating peptides like Substance P and its fragments from biological samples.

-

Protocol:

-

Activate a C18 reverse-phase SPE column by rinsing with 5 mL of methanol, followed by 5 mL of distilled water.[9]

-

Acidify the sample by diluting it 1:4 with 4% (v/v) acetic acid.[9]

-

Load the acidified sample onto the activated C18 column and allow it to pass through by gravity.

-

Wash the column to remove interfering substances.

-

Elute the bound peptides with a solution of 5% acetonitrile.[10]

-

Freeze-dry the eluted samples and reconstitute them in the appropriate assay buffer.[10]

-

Quantification by Enzyme Immunoassay (EIA)

EIA is a widely used method for measuring the levels of Substance P and its fragments, often referred to as SP-like immunoreactivity (SP-LI) as the assay may detect multiple fragments.[9]

-

Protocol:

-

Use a commercially available Substance P EIA kit (e.g., from Cayman Chemical or Assay Designs).[11]

-

Reconstitute the freeze-dried, SPE-purified samples in the sample buffer provided with the kit.

-

Prepare a standard curve using the provided Substance P standards.

-

Add samples and standards to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated tracer (e.g., acetylcholinesterase-conjugated SP or alkaline phosphatase-conjugated SP).[11]

-

Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of SP-LI in the samples by comparing their absorbance to the standard curve.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the specific detection and quantification of intact Substance P and its individual fragments, including SP(1-4), LC-MS/MS is the method of choice.[9]

-

Protocol:

-

Prepare samples as described above (Sample Collection and Handling, and SPE).

-

Inject the reconstituted samples into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Separate the peptides based on their physicochemical properties using a suitable HPLC column and gradient elution.

-

Introduce the separated peptides into the mass spectrometer for ionization and fragmentation.

-

Detect and quantify the specific parent and daughter ions corresponding to Substance P and its fragments, including SP(1-4).

-

Signaling Pathways and Visualizations

Substance P and its metabolites exert their effects through neurokinin receptors, primarily the NK-1 receptor, which is a G protein-coupled receptor (GPCR).[2] The binding of SP to the NK-1 receptor activates downstream signaling cascades, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[2]

Interestingly, N-terminal fragments of SP, while having a lower affinity for the NK-1 receptor, can still induce receptor internalization, suggesting they may interact with a different conformation of the receptor.[12] Some N-terminal metabolites retain the ability to increase intracellular calcium but lose the ability to increase cAMP.[5][6] This differential signaling may lead to distinct cellular responses.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying Substance P(1-4).

Caption: Substance P Signaling via the NK-1R/Gq Pathway.

Caption: Workflow for SP(1-4) Detection and Quantification.

Conclusion

Substance P(1-4) is an important metabolite of Substance P with distinct biological functions. While quantitative data on its expression in different cell types is still emerging, the methodologies for its detection and analysis are well-established. Understanding the differential signaling of SP fragments like SP(1-4) is crucial for developing targeted therapeutics for a variety of conditions, including inflammatory diseases and hematological disorders. Further research is needed to fully elucidate the specific roles and expression patterns of SP(1-4) in health and disease.

References

- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pnas.org [pnas.org]

- 11. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Substance P(1-4) as a Potential Biomarker

This technical guide provides a comprehensive overview of the N-terminal fragment of Substance P, SP(1-4), and its potential as a biomarker. We will delve into its signaling pathways, methods for its quantification, and a summary of its implication in various physiological and pathological states.

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide, belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] It is a key mediator in pain transmission, inflammation, and immune responses.[1][3][4][5][6] SP is metabolized in biological systems into smaller fragments by serine and metalloproteases.[7] One of the major metabolites is the N-terminal fragment Substance P(1-4), consisting of the first four amino acids (Arg-Pro-Lys-Pro). While much research has focused on the full-length peptide, its metabolites, including SP(1-4), are gaining attention for their distinct biological activities and potential as biomarkers. SP(1-4) has been identified as a potent antagonist of neurokinin receptors (NK-R) and has been shown to play a role in the regulation of normal hematopoiesis.[8]

Signaling Pathways of Substance P and its Metabolites

Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4] Activation of NK1R by full-length SP leads to the dissociation of Gαs and Gαq proteins from their βγ subunits.[3][4] This initiates two main signaling cascades: an increase in intracellular calcium ([Ca]i) via the Gαq/phospholipase C pathway and an accumulation of cyclic AMP (cAMP) via the Gαs/adenylyl cyclase pathway.[3][4][9]

Interestingly, N-terminal metabolites of SP, such as SP(1-4), exhibit biased agonism. They retain the ability to increase intracellular calcium but do not stimulate cAMP production.[3][4] This differential activation of second messenger pathways suggests that the metabolism of SP can selectively determine the cellular response.

Caption: Differentiated signaling of Substance P and its N-terminal metabolite SP(1-4) via the NK1 receptor.

Quantification of Substance P and its Metabolites

The accurate measurement of Substance P and its fragments in biological fluids is crucial for its validation as a biomarker. Several methods are available, each with its own advantages and limitations.

Immunoassays (EIA/RIA)

Enzyme immunoassays (EIA) and radioimmunoassays (RIA) are commonly used to measure SP levels in body fluids.[7] These assays are based on the competition between labeled and unlabeled SP for a limited number of specific antibody binding sites.[7] A major consideration with immunoassays is the cross-reactivity of antibodies with different SP fragments.[7] Therefore, results are often reported as "SP-like immunoreactivity" (SP-LI), which may include intact SP and its various metabolites.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more specific and sensitive method for the quantification of intact SP and its fragments, including SP(1-4).[7] This technique separates the peptides by liquid chromatography before their detection by mass spectrometry, allowing for the differentiation and individual quantification of each fragment. However, the low endogenous concentrations of SP in fluids like plasma can be challenging for mass spectrometric detection.[10]

Real-Time RT-PCR

For measuring the expression of the gene encoding for Substance P (preprotachykinin-A), quantitative real-time reverse transcriptase PCR (RT-PCR) is a sensitive and reproducible method.[11] This assay quantifies the amount of SP mRNA in cells and tissues, providing an indirect measure of SP production.[11]

Caption: General experimental workflow for the quantification of Substance P and its metabolites.

Substance P(1-4) as a Potential Biomarker

Alterations in SP levels have been associated with a wide range of pathological conditions, including immunological and infectious diseases, cancer, depression, and pain.[5][7] While most studies have focused on total SP or SP-like immunoreactivity, the distinct biological activities of its fragments suggest that the relative abundance of these metabolites, such as SP(1-4), could provide more specific biomarker information.

| Condition | Analyte | Sample Type | Concentration | Reference |

| Pain in Dogs (Fracture) | SP | Serum | 663.3 ± 225.3 pg/ml | [12] |

| Pain in Dogs (MPL) | SP | Serum | 307.8 ± 105.3 pg/ml | [12] |

| Healthy Control Dogs | SP | Serum | 116.4 ± 38.5 pg/ml | [12] |

| Healthy Human Volunteers | SP | Plasma | 9.1 - 293.8 pM | [10] |

| Chronic Neuropathic Pain Patients | SP | Saliva | 21 (18-31) pg/mL (median, IQR) | [13] |

| Healthy Controls | SP | Saliva | 32 (18-39) pg/mL (median, IQR) | [13] |

| Rheumatoid Arthritis Patients | SP | Synovial Fluid | Increased levels compared to controls | [1] |

Note: The table summarizes available data on Substance P. Specific quantitative data for SP(1-4) is limited in the current literature, highlighting a key area for future research.

Experimental Protocols

Quantification of Substance P by Enzyme Immunoassay (EIA)

This protocol is a generalized procedure based on commercially available kits.

Materials:

-

SP EIA Kit (e.g., Cayman Chemical)

-

Biological sample (plasma, serum, saliva) with added protease inhibitors

-

Microplate reader

Methodology:

-

Sample Preparation: For plasma or serum, an extraction step may be required to dissociate SP from binding proteins. A common method is acidification followed by solid-phase extraction.[14][15]

-

Assay Procedure:

-

Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.

-

Add acetylcholinesterase-conjugated SP tracer to each well.[14]

-

Add SP-specific polyclonal rabbit antiserum to each well.[7]

-

Incubate the plate overnight at 4°C to allow for competitive binding.[14]

-

Wash the plate to remove unbound reagents.

-

Add Ellman's reagent (enzymatic substrate) to each well and incubate in the dark to allow for color development.

-

Read the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of SP in the samples by interpolating their absorbance values on the standard curve.

-

Quantification of Substance P mRNA by Real-Time RT-PCR

This protocol is a generalized procedure for the quantification of SP gene expression.[11]

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

Real-time PCR system (e.g., ABI Prism 7700)

-

SP-specific primers and probe

-

SYBR Green or TaqMan master mix

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Real-Time PCR:

-

Prepare the PCR reaction mixture containing the cDNA template, SP-specific primers, probe (if using a TaqMan assay), and PCR master mix.

-

Perform the real-time PCR using a thermal cycler with the following general conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[11]

-

Record fluorescence measurements during each annealing/extension step.[11]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Quantify the relative or absolute amount of SP mRNA by comparing the Ct values to a standard curve or using the ΔΔCt method with a reference gene.

-

Conclusion

Substance P(1-4) represents a promising yet under-investigated area in biomarker research. Its distinct signaling properties compared to full-length Substance P suggest that it may have a unique pathophysiological role. The development and application of specific and sensitive analytical methods, such as LC-MS/MS, are crucial to accurately quantify SP(1-4) in biological samples and to fully elucidate its potential as a clinical biomarker. Further research is warranted to explore the diagnostic and prognostic value of SP(1-4) in various diseases.

References

- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Substance P mRNA in Human Immune Cells by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substance P as a potential biomarker of pain assessment in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Preliminary Studies on the Therapeutic Potential of Substance P(1-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the therapeutic potential of Substance P(1-4), the N-terminal fragment of the neuropeptide Substance P. This document summarizes the current understanding of its mechanism of action, presents key quantitative data from foundational studies, and outlines the experimental methodologies employed.

Introduction: Substance P and its N-Terminal Fragment, SP(1-4)

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, known for its role as a potent agonist for neurokinin (NK) receptors, particularly the NK-1 receptor.[1][2] It is a key mediator in pain transmission, neurogenic inflammation, and mood regulation.[1] The metabolism of Substance P results in several smaller peptide fragments. Among these is the N-terminal fragment Substance P(1-4), composed of the amino acid sequence Arginine-Proline-Lysine-Proline (RPKP).[3]

Unlike its parent molecule, preliminary studies have identified Substance P(1-4) as a potent antagonist of neurokinin receptors.[3] This antagonistic activity suggests a distinct and potentially opposing biological role, opening avenues for therapeutic intervention in conditions characterized by excessive NK receptor signaling. The most significant preliminary evidence for its therapeutic potential lies in the field of hematology, specifically in the context of Polycythemia Vera.[3]

Mechanism of Action: Antagonism of Neurokinin Receptor Signaling

Substance P elicits its biological effects by binding to G protein-coupled receptors (GPCRs), primarily the NK-1 receptor. This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including proliferation and inflammation.

Substance P(1-4) functions as a competitive antagonist at the NK-1 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, Substance P, thereby inhibiting the downstream signaling cascade. This blockade prevents the generation of IP3 and DAG, mitigating the subsequent cellular responses. This proposed mechanism forms the basis of its therapeutic potential in inhibiting pathological cell proliferation.

Therapeutic Potential in Polycythemia Vera

Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the erythropoietin-independent proliferation of erythroid progenitor cells. The primary preliminary evidence for the therapeutic utility of Substance P(1-4) comes from a study investigating its effects on bone marrow cultures from PV patients.[3] The study demonstrated that SP(1-4) can inhibit the abnormal, growth-factor-independent proliferation and induce cell death in PV progenitor cells.

Quantitative Data Summary

The following tables summarize the key findings from the in vitro study by Le Gall C, et al., 2008, which investigated the effects of Substance P(1-4) on cells derived from Polycythemia Vera patients.[3]

Table 1: Effect of Substance P(1-4) on Endogenous Erythroid Colony (EEC) Formation

| Parameter | Concentration Range | Outcome | Reference |

|---|

| Inhibition of EEC Formation | 0.1 nM - 1 µM | 47% decrease in colony numbers |[3] |

Table 2: Effect of Substance P(1-4) on PV Progenitor Cells (CD36+/GpA-)

| Assay | Concentration | Incubation Time | Outcome | Reference |

|---|---|---|---|---|

| Cell Proliferation | 0.1 nM - 1 µM | 2 days | 30% inhibition of proliferation | [3] |

| Apoptosis (Cell Death) | 10 nM | 2 days | 27.3% increase in cell death |[3] |

Experimental Protocols

The data presented in this guide are based on the methodologies described by Le Gall C, et al., 2008.[3] While the full, detailed protocols are proprietary to the original publication, this section outlines the standard experimental workflows for the key assays performed.

Cell Culture and Isolation

-

Source: Bone marrow aspirates from patients diagnosed with Polycythemia Vera.

-

Cell Isolation: Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation. CD36+/Glycophorin A- (GpA-) progenitor cells, which represent an early erythroid progenitor population, are further purified, likely using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture Conditions: Cells are cultured in a semi-solid methylcellulose medium (e.g., MethoCult™) or liquid culture medium (e.g., StemSpan™) supplemented with appropriate cytokines, in the absence of erythropoietin (EPO) to specifically assess EPO-independent growth.

Endogenous Erythroid Colony (EEC) Formation Assay

This assay measures the spontaneous, EPO-independent growth of erythroid colonies, a hallmark of PV.

-

Plating: Isolated mononuclear cells are plated in a semi-solid methylcellulose medium.

-

Treatment: Substance P(1-4) is added to the cultures at a range of concentrations (0.1 nM to 1 µM). A control group with vehicle is also prepared.

-

Incubation: Plates are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO₂.

-

Quantification: Erythroid colonies (BFU-E and CFU-E) are identified by their characteristic morphology and hemoglobinization and are counted using an inverted microscope. The percentage decrease in colony numbers in treated cultures is calculated relative to the control.

Cell Viability and Apoptosis Assays

These assays are performed on purified CD36+/GpA- cells to directly measure the effects of SP(1-4) on proliferation and cell death.

-

Cell Proliferation Assay:

-

Purified cells are seeded in 96-well plates.

-

Cells are treated with Substance P(1-4) or vehicle control and incubated for 48 hours.

-

Proliferation is assessed using a colorimetric assay such as WST-1 or MTS, which measures mitochondrial dehydrogenase activity, or by measuring DNA synthesis via BrdU incorporation.

-

Absorbance is read on a plate reader, and the percentage inhibition is calculated relative to the control.

-

-

Apoptosis Assay:

-

Purified cells are treated with 10 nM Substance P(1-4) or vehicle for 48 hours.

-

Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive) is quantified.

-

Conclusion and Future Directions

The preliminary in vitro data on Substance P(1-4) are promising, suggesting a novel therapeutic strategy for Polycythemia Vera by targeting the NK-1 receptor. Its ability to selectively inhibit the EPO-independent growth of malignant progenitor cells while inducing apoptosis marks it as a candidate for further investigation.

Future research should focus on:

-

In vivo Efficacy: Validating these in vitro findings in animal models of Polycythemia Vera to assess efficacy, pharmacokinetics, and safety.

-

Receptor Specificity: Conducting detailed binding affinity studies to confirm its antagonist profile across all neurokinin receptor subtypes (NK-1, NK-2, NK-3).

-

Mechanism Elucidation: Further exploring the downstream intracellular signaling pathways affected by SP(1-4) antagonism in hematopoietic cells.

-

Broader Applications: Investigating the potential of SP(1-4) in other cancers or inflammatory conditions where Substance P and NK-1 receptor signaling are known to play a pathological role.

This guide summarizes the foundational evidence for the therapeutic potential of Substance P(1-4). As a targeted peptide antagonist, it represents an intriguing molecule for drug development professionals and researchers in oncology and hematology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Substance P(1-4)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for studying Substance P(1-4), a significant N-terminal fragment of the neuropeptide Substance P (SP). While full-length Substance P is a potent agonist for the neurokinin-1 receptor (NK-1R), Substance P(1-4) is characterized as a neurokinin receptor antagonist with specific effects on hematopoietic processes. This document outlines the relevant signaling pathways, provides detailed experimental protocols, and presents quantitative data for the functional activity of Substance P(1-4) and related compounds.

Introduction to Substance P(1-4)

Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in neurotransmission, inflammation, and pain perception through its interaction with neurokinin receptors, primarily the NK-1R.[1] In various tissues, Substance P is metabolized, yielding several fragments, including the N-terminal fragment Substance P(1-4).[2] Unlike its parent molecule, Substance P(1-4) has been identified as a potent antagonist of neurokinin receptors.[2] Its primary documented in vitro biological activity is the regulation of hematopoiesis, specifically the inhibition of endogenous erythroid colony (EEC) formation.[2]

Signaling Pathways

Substance P binding to the NK-1R activates G-proteins, leading to the stimulation of two primary signaling cascades: the Gq/11 pathway and the Gs pathway.[1] As an antagonist, Substance P(1-4) is expected to inhibit these downstream effects when co-administered with Substance P.

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3]

-

Gs Pathway: The Gs protein activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1]

Below are diagrams illustrating the signaling pathway of Substance P and the antagonistic action of Substance P(1-4).

Quantitative Data

Table 1: Functional Activity of Substance P(1-4) on Hematopoiesis

| Compound | Cell Type | Assay | Effect | Concentration Range | Reference |

| Substance P(1-4) | Polycythemia Vera bone marrow cultures | Endogenous Erythroid Colony (EEC) Formation | Inhibition | 0.1 nM - 1 µM | [2] |

| Substance P(1-4) | PV CD36+/GpA- cells | Proliferation | 30% Inhibition | 0.1 nM - 1 µM | [2] |

| Substance P(1-4) | PV CD36+/GpA- cells | Erythroid Colony Numbers | 47% Decrease | 0.1 nM - 1 µM | [2] |

Table 2: Comparative Binding Affinities and Potencies of NK-1R Ligands

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | pKi | pIC50 | Reference |

| Substance P | NK-1 | Human | Radioligand Binding | - | 0.1 | - | 9.96 | |

| Aprepitant | NK-1 | Human | Radioligand Binding | - | 0.1 | - | - | [5] |

| L-732,138 | NK-1 | Human | Radioligand Binding | - | 2.3 | - | - | [5] |

| L-760,735 | NK-1 | Human | Radioligand Binding | - | 0.19 | - | - | |

| NKP608 | NK-1 | - | In vitro | - | 2.6 | - | - | |

| GR203040 | NK-1 | - | Radioligand Binding | - | - | 10.3 | - | |

| Vofopitant | NK-1 | Human | Radioligand Binding | - | - | 10.6 | - | |

| SDZ NKT 343 | NK-1 | Human | Radioligand Binding | - | 0.62 | - | - |

Experimental Protocols

The following protocols are designed to assess the in vitro activity of Substance P(1-4).

Protocol 1: Competitive Radioligand Binding Assay for NK-1 Receptor

This protocol is adapted from standard methodologies to determine the binding affinity of Substance P(1-4) to the NK-1 receptor.

Objective: To determine the inhibitory constant (Ki) of Substance P(1-4) for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell line expressing human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-